molecular formula C15H13ClN4OS B10999656 3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10999656
M. Wt: 332.8 g/mol
InChI Key: IFLTUNCLKMFQIZ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a pyrazole core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.

    Formation of the thiazole ring: This can be synthesized by the cyclization of a thioamide with an α-haloketone.

    Coupling of the thiazole and pyrazole rings: The final step involves the coupling of the thiazole ring with the pyrazole core through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 3-(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid

Uniqueness

3-(3-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H13ClN4OS

Molecular Weight

332.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H13ClN4OS/c1-9-8-22-15(17-9)18-14(21)13-7-12(19-20(13)2)10-4-3-5-11(16)6-10/h3-8H,1-2H3,(H,17,18,21)

InChI Key

IFLTUNCLKMFQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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